![molecular formula C11H16ClNO2 B2917801 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol CAS No. 4233-26-5](/img/structure/B2917801.png)
2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol” is a chemical compound that has been manually annotated by a third party . It is a benzenoid aromatic compound . The compound is also known by other synonyms such as “2-{(4-chlorophenyl)methylamino}ethan-1-ol” and "2,2’-(4-Chlorobenzylazanediyl)Diethanol" .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol” is complex, with a formula of C27H31Cl3N2O4 . The compound has an average mass of 553.906 and a mono-isotopic mass of 552.13494 .
Wissenschaftliche Forschungsanwendungen
Ethanol and Its Biological Interactions
Ethanol interacts with various receptors and ion channels, impacting biological systems. Studies on ethanol's effects on receptor desensitization, particularly on serotonin, nicotinic acetylcholine, GABA-A, and AMPA receptors, suggest its significant role in pharmacology and toxicology (Dopico & Lovinger, 2009).
Rearrangement of Beta-Amino Alcohols
The rearrangement of beta-amino alcohols, involving aziridinium intermediates, plays a crucial role in the synthesis of various amines. This process, critical for the development of pharmaceuticals and agrochemicals, demonstrates the versatility of compounds structurally related to 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol in synthetic chemistry (Métro et al., 2010).
Bioconversion of Lignocellulosic Materials
The bioconversion of lignocellulosic materials into ethanol highlights the importance of such compounds in renewable energy. Research on optimizing processes for efficient ethanol production from various biomass sources underscores the relevance of ethanol and related compounds in sustainable energy solutions (Swati et al., 2013).
Antioxidant and Anti-inflammatory Properties
Compounds like tyrosol and hydroxytyrosol, related to the chemical structure of interest, possess antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These findings suggest potential applications in medical and dental fields, indicating the broader relevance of phenolic compounds in health science (Ramos et al., 2020).
Environmental Impact of Chlorinated Compounds
The environmental fate of chlorinated solvents, including their toxic effects and biodegradation, has been extensively studied. Research in this area emphasizes the importance of understanding and mitigating the environmental impact of chlorinated compounds, which may share some chemical properties with 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol (Ruder, 2006).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c12-11-3-1-10(2-4-11)9-13(5-7-14)6-8-15/h1-4,14-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGGXTPUSBBBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCO)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

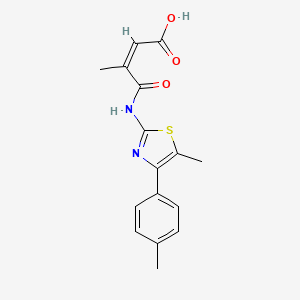
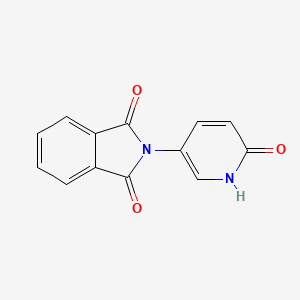
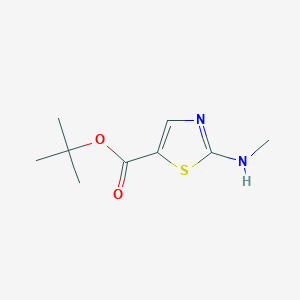
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)
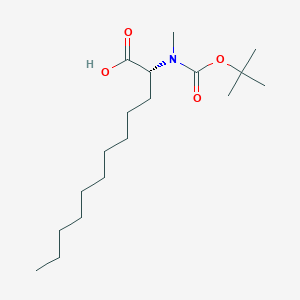
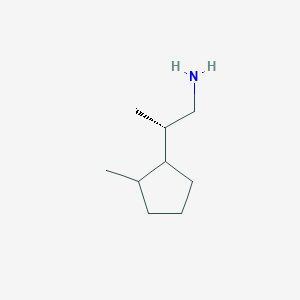
![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)
![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)
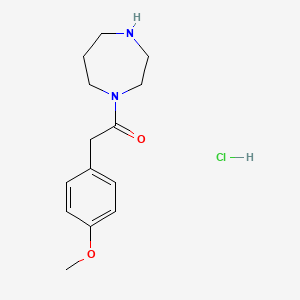
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)
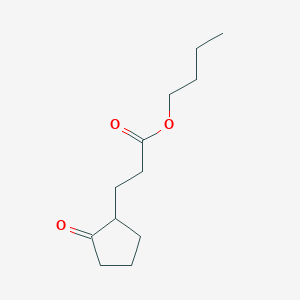
![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)
![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)